1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one
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Overview
Description
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopropylpyrrolidine ring and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylpyrrolidine ring and the introduction of the benzylsulfanyl group. Common synthetic routes may involve:
Cyclopropylpyrrolidine Formation: This step can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or an acid catalyst.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a benzylsulfanyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group or the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-methylsulfanylpropan-1-one
- 1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-ethylsulfanylpropan-1-one
Uniqueness
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one is unique due to its specific structural features, such as the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-benzylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c18-16-11-19(10-15(16)14-6-7-14)17(20)8-9-21-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12,18H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFMKUTXCWUPA-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CCSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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